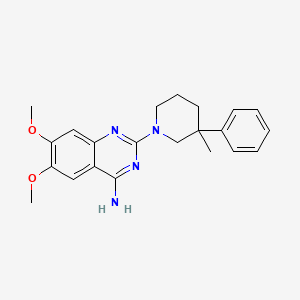

6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives, including structures similar to 6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine, often involves cyclizations of alkenyl(alkynyl)-functionalized quinazolinones. This process is a powerful strategy for constructing polyheterocyclic structures, leveraging the synthetic potential of quinazolinone derivatives for regioselective annulation and the creation of fused pyrimidine systems (Vaskevych, Dekhtyar, & Vovk, 2023). The synthesis methodologies emphasize the structural and electronic effects on regio- and stereoselectivity, as well as the mechanisms of these cyclizations.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a quinazolin-4-one core, often modified by various substituents that significantly affect their chemical behavior and biological activity. Studies on quinazoline and acridone alkaloids, which share structural similarities, have highlighted their isolation, structural determination, and biological significance, underscoring the diversity and complexity of these molecules (Michael, 2003).

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, facilitated by their unique structural features. These reactions include annulations, substitutions, and cyclizations, enabling the synthesis of complex heterocyclic compounds. The chemical reactivity is influenced by the presence of the quinazoline nucleus, which interacts with various reagents and catalysts to form new bonds and molecular frameworks. The transition-metal-catalyzed synthesis of quinazolines exemplifies the modern approaches to constructing these scaffolds, offering insights into the mechanisms and efficiencies of these processes (Tamatam, Kim, & Shin, 2023).

Propiedades

IUPAC Name |

6,7-dimethoxy-2-(3-methyl-3-phenylpiperidin-1-yl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-22(15-8-5-4-6-9-15)10-7-11-26(14-22)21-24-17-13-19(28-3)18(27-2)12-16(17)20(23)25-21/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFOLLKAVKQOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-2-(3-methyl-3-phenylpiperidin-1-YL)quinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5646938.png)

![N-(3'-cyano-1'H-spiro[cyclopentane-1,2'-naphthalen]-4'-yl)butanamide](/img/structure/B5646940.png)

![5-(2,4-dimethylphenyl)-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5646960.png)

![N-ethyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5646964.png)

![6-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-methyl-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5646971.png)

![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)

![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5646984.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(3-methyl-2-butenoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646988.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5646992.png)

![4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline](/img/structure/B5646999.png)

![2-ethyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5647016.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5647022.png)